Cas no 947499-03-8 (8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline)

8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline structure
947499-03-8 structure
Product Name:8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
Numéro CAS:947499-03-8
Le MF:C10H12BrN
Mégawatts:226.112981796265
MDL:MFCD11865067
CID:797084
PubChem ID:53249910
Update Time:2024-03-06

8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline Propriétés chimiques et physiques

Nom et identifiant

    • 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
    • 8-bromo-2-methyl-3,4-dihydro-1H-isoquinoline
    • Isoquinoline, 8-bromo-1,2,3,4-tetrahydro-2-methyl-
    • 8-Bromo-1,2,3,4-tetrahydro-2-methylisoquinoline (ACI)
    • 8-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline
    • MDL: MFCD11865067
    • Piscine à noyau: 1S/C10H12BrN/c1-12-6-5-8-3-2-4-10(11)9(8)7-12/h2-4H,5-7H2,1H3
    • La clé Inchi: HEVSJNXWDZDGHL-UHFFFAOYSA-N
    • Sourire: BrC1C2CN(CCC=2C=CC=1)C

Propriétés calculées

  • Qualité précise: 225.01531g/mol
  • Masse isotopique unique: 225.01531g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 1
  • Comptage des atomes lourds: 12
  • Nombre de liaisons rotatives: 0
  • Complexité: 160
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Charge de surface: 0
  • Nombre d'tautomères: Rien du tout
  • Le xlogp3: 2.5
  • Surface topologique des pôles: 3.2Ų

8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
50R0270-1g
8-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline
947499-03-8 96%
1g
8463.46CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
50R0270-5g
8-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline
947499-03-8 96%
5g
33904.74CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
50R0270-500mg
8-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline
947499-03-8 96%
500mg
4655.75CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
50R0270-250mg
8-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline
947499-03-8 96%
250mg
2756.14CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
50R0270-100mg
8-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline
947499-03-8 96%
100mg
1797.85CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
50R0270-50mg
8-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline
947499-03-8 96%
50mg
1322.95CNY 2021-05-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1215173-50mg
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
947499-03-8 98%
50mg
¥2064.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1215173-100mg
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
947499-03-8 98%
100mg
¥3898.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1215173-250mg
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
947499-03-8 98%
250mg
¥4858.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1215173-500mg
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
947499-03-8 98%
500mg
¥7818.00 2024-04-24

8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Sodium nitrite ,  Hydrogen bromide Solvents: Water ;  0 °C; 30 min, 0 °C
1.2 Reagents: Copper bromide (CuBr) ,  Hydrogen bromide Solvents: Water ;  0 °C; 10 min, 0 °C; 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 9
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Méthode de production 2

Conditions de réaction
1.1 Reagents: Sodium nitrite ,  Hydrogen bromide Solvents: Water ;  0 °C; 30 min, 0 °C
1.2 Reagents: Copper bromide (CuBr) ,  Hydrogen bromide Solvents: Water ;  10 min, 0 °C; 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 9
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Méthode de production 3

Conditions de réaction
1.1 Reagents: Hydrogen bromide Solvents: Water ;  rt; rt → 0 °C
1.2 Reagents: Sodium nitrite ;  rt → 0 °C; 30 min, 0 °C
1.3 Reagents: Copper bromide (CuBr) ,  Hydrogen bromide Solvents: Water ;  rt → 0 °C; 10 min, 0 °C; 0 °C; 30 min, 0 °C; 2 h, rt
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Conditions de réaction
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1.2 0 °C; 2 h, 0 °C → rt
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Méthode de production 5

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Conditions de réaction
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Méthode de production 7

Conditions de réaction
1.1 Reagents: Formic acid Solvents: Water ;  2 - 3 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 11
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Méthode de production 8

Conditions de réaction
1.1 Reagents: Sodium nitrite ,  Hydrogen bromide Solvents: Water ;  30 min, 0 °C
1.2 Reagents: Copper bromide (CuBr) ,  Hydrogen bromide Solvents: Water ;  10 min, 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 9
Référence
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Méthode de production 9

Conditions de réaction
1.1 Reagents: Sodium nitrite ,  Hydrogen bromide Solvents: Water ;  30 min, 0 °C
1.2 Reagents: Copper bromide (CuBr) ,  Hydrogen bromide Solvents: Water ;  10 min, 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 9
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Méthode de production 10

Conditions de réaction
1.1 Reagents: Sodium nitrite ,  Hydrogen bromide Solvents: Water ;  30 min, 0 °C
1.2 Reagents: Copper bromide (CuBr) ,  Hydrogen bromide Solvents: Water ;  10 min, 0 °C; 30 min, 0 °C
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Méthode de production 11

Conditions de réaction
1.1 Reagents: Copper bromide (CuBr2) ,  Hydrogen bromide Solvents: Water ;  10 min, 0 °C
1.2 Reagents: Sodium nitrite ,  Hydrogen bromide Solvents: Water ;  0 °C; 30 min, 0 °C; 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 9
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Méthode de production 12

Conditions de réaction
1.1 Reagents: Sodium nitrite ,  Hydrogen bromide Solvents: Water ;  rt → 0 °C; 30 min, 0 °C
1.2 Reagents: Hydrogen bromide Catalysts: Copper bromide (CuBr) Solvents: Water ;  rt → 0 °C; 10 min, 0 °C; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 9
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Méthode de production 13

Conditions de réaction
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1.2 Reagents: Copper bromide (CuBr) ,  Hydrogen bromide Solvents: Water ;  rt → 0 °C; 10 min, 0 °C; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 9
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Méthode de production 14

Conditions de réaction
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Méthode de production 15

Conditions de réaction
Référence
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Méthode de production 16

Conditions de réaction
Référence
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8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline Raw materials

8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline Preparation Products

8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:947499-03-8)8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
Numéro de commande:A845082
État des stocks:in Stock
Quantité:1g/5g/500mg/250mg/100mg/50mg
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 07:04
Prix ($):1094.0/4381.0/655.0/436.0/327.0/217.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:947499-03-8)8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
A845082
Pureté:99%/99%/99%/99%/99%/99%
Quantité:1g/5g/500mg/250mg/100mg/50mg
Prix ($):1094.0/4381.0/655.0/436.0/327.0/217.0
Courriel